molecular formula C16H14N2 B098876 (beta-(2-Pyridyl)ethyl)isoquinoline CAS No. 16994-48-2

(beta-(2-Pyridyl)ethyl)isoquinoline

Cat. No. B098876
CAS RN: 16994-48-2
M. Wt: 234.29 g/mol
InChI Key: RSBCTUPEIZFAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(beta-(2-Pyridyl)ethyl)isoquinoline” is a chemical compound with the CAS Registry Number 16994-48-2 . It is also known by other equivalent terms such as “(2-(2-pyridinyl)ethyl)isoquinoline” and "BPEIQ" .


Synthesis Analysis

The synthesis of isoquinoline and its derivatives has attracted considerable attention due to their wide range of biological activities . Various methods have been developed for the efficient synthesis of isoquinoline and its derivatives . These methods include the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetal as initial compounds in producing isoquinolines by cyclization under acidic conditions .


Molecular Structure Analysis

Isoquinoline is a heterocyclic aromatic organic compound, sharing a similar structure to the well-known compound, quinoline . It comprises a benzene ring fused to a pyridine ring . The nitrogen atom’s location differs in the two molecules .


Chemical Reactions Analysis

Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .


Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .

Future Directions

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This is an active area of research and it is expected that new strategies will be developed in the future .

properties

IUPAC Name

1-(2-pyridin-2-ylethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-7-15-13(5-1)10-12-18-16(15)9-8-14-6-3-4-11-17-14/h1-7,10-12H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBCTUPEIZFAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937715
Record name 1-[2-(Pyridin-2-yl)ethyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(beta-(2-Pyridyl)ethyl)isoquinoline

CAS RN

16994-48-2, 75366-63-1
Record name (Beta-(2-pyridyl)ethyl)isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016994482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquinoline, (2-(2-pyridinyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075366631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(Pyridin-2-yl)ethyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.